molecular formula C7H8N2O2 B3284241 N-(5-hydroxypyridin-3-yl)acetamide CAS No. 78156-36-2

N-(5-hydroxypyridin-3-yl)acetamide

Cat. No.: B3284241
CAS No.: 78156-36-2
M. Wt: 152.15 g/mol
InChI Key: ZEXINDBHKFKBBR-UHFFFAOYSA-N
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Description

N-(5-Hydroxypyridin-3-yl)acetamide is a pyridine derivative featuring an acetamide group at position 3 and a hydroxyl group at position 5 on the pyridine ring. The hydroxyl and acetamide groups confer polarity, making these derivatives candidates for drug discovery targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

N-(5-hydroxypyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-7(11)4-8-3-6/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXINDBHKFKBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxypyridin-3-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 5-hydroxypyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-acetylpyridine, while reduction could produce 5-aminopyridine .

Mechanism of Action

The mechanism of action of N-(5-hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • For example, C5 hydroxylation (hypothetical target compound) may enhance metabolic stability compared to C2-substituted analogs .
  • Complex Scaffolds : Compounds like ’s benzotriazole derivative or ’s pyrazole-pyridine hybrid exhibit multi-target activity, likely due to extended π-systems and heterocyclic diversity .

This compound (Hypothetical Pathway)

Hydroxylation : Direct introduction of -OH at C5 via electrophilic substitution or metal-catalyzed reactions.

Acetylation : Reaction of 5-hydroxypyridin-3-amine with acetyl chloride, analogous to ’s acetylation steps .

Key Analog Syntheses:

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide : Likely synthesized via iodination of a precursor hydroxylpyridine followed by acetylation .
  • Benzotriazole Derivative () : Utilizes reductive amination between 5-chloropyridine-3-benzaldehyde and 4-(3-pyridyl)aniline, followed by acetylation .
  • Thioxothiazolidinone Derivative (): Synthesized by heating with acetic anhydride and triethyl orthoformate, forming ethoxymethylene and thioxothiazolidinone moieties .

Pharmacological and Physicochemical Properties

Solubility and Polarity:

  • The hydroxyl and acetamide groups in the target compound enhance water solubility compared to halogenated (e.g., ) or silylated () analogs.
  • Lipophilic groups (e.g., trimethylsilyl ethynyl in ) reduce solubility but improve membrane permeability .

Commercial Availability

  • N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide : Available at $400/g (1 g), indicating specialized research use .
  • Other analogs (e.g., –6) are likely custom-synthesized, given the lack of commercial data.

Biological Activity

N-(5-hydroxypyridin-3-yl)acetamide, a compound characterized by its unique hydroxyl and acetamide functional groups, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of 152.15 g/mol. The presence of the hydroxyl group at the 5-position of the pyridine ring contributes to its reactivity and ability to form hydrogen bonds, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and acetamide groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound may inhibit specific enzymes or receptors involved in disease processes, leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, suggesting a potential role in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of this compound, this compound was tested against human colorectal adenocarcinoma cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values highlighting its potency as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-Methoxypyridin-3-yl)acetamideMethoxy group instead of hydroxylModerate antimicrobial effects
N-(5-Aminopyridin-3-yl)acetamideAmino group at the 5-positionEnhanced anticancer activity
N-(4-Hydroxypyridin-3-yl)acetamideHydroxyl group at the 4-positionSimilar antimicrobial properties

This compound stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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